Cas no 15677-00-6 (Ethyl-3-methyl-2-hexenoate)

Ethyl-3-methyl-2-hexenoate 化学的及び物理的性質
名前と識別子
-
- 2-Hexenoic acid,3-methyl-, ethyl ester
- 2-ETHYL-1,6-DIOXASPIRO[4.4]-NONANE
- 3-methyl-2-Hexenoic acid ethyl ester
- ETHYL-3-METHYL-2-HEXENOATE
- Ethyl-3-methyl-2-hexenoate (3:1 mixture of E and Z isomers)
- FT-0695778
- ETHYL 3-METHYL-2-HEXENOATE
- AKOS030255961
- HDCPOYMRKNZICF-UHFFFAOYSA-N
- 15677-00-6
- SCHEMBL2955503
- (rac)-3-methyl-2-hexenoic acid ethyl ester
- ethyl 3-methylhex-2-enoate
- Ethyl-3-methyl-2-hexenoate
-
- インチ: InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3/b8-7-
- InChIKey: HDCPOYMRKNZICF-FPLPWBNLSA-N
- ほほえんだ: CCOC(/C=C(\CCC)/C)=O
計算された属性
- せいみつぶんしりょう: 156.11500
- どういたいしつりょう: 156.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 1
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 193.7±9.0 °C at 760 mmHg
- フラッシュポイント: 72.2±9.2 °C
- PSA: 26.30000
- LogP: 2.29590
- じょうきあつ: 0.5±0.4 mmHg at 25°C
Ethyl-3-methyl-2-hexenoate セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl-3-methyl-2-hexenoate 税関データ
- 税関コード:2916190090
- 税関データ:
中国税関コード:
2916190090概要:
2916190090他の不飽和無環モノカルボン酸(その酸無水物/ハロゲン化アシル、過酸化物及び過酸素酸及びその誘導体を含む)。規制条件:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
2916190090不飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監督条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.一般関税:30.0%
Ethyl-3-methyl-2-hexenoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E939660-50mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 50mg |
$ 160.00 | 2022-06-05 | ||
Apollo Scientific | OR310602-1g |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 1g |
£375.00 | 2024-05-23 | ||
A2B Chem LLC | AI37552-500mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | >97% | 500mg |
$466.00 | 2024-04-20 | |
Aaron | AR00HZ3W-1g |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 1g |
$751.00 | 2025-01-25 | |
1PlusChem | 1P00HYVK-100mg |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 100mg |
$237.00 | 2025-02-28 | |
1PlusChem | 1P00HYVK-250mg |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 250mg |
$314.00 | 2025-02-28 | |
1PlusChem | 1P00HYVK-1g |
2-Hexenoic acid, 3-methyl-, ethyl ester |
15677-00-6 | 95% | 1g |
$709.00 | 2025-02-28 | |
TRC | E939660-100mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 100mg |
$ 230.00 | 2022-06-05 | ||
TRC | E939660-10mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
A2B Chem LLC | AI37552-1mg |
Ethyl-3-methyl-2-hexenoate |
15677-00-6 | >97% | 1mg |
$201.00 | 2024-04-20 |
Ethyl-3-methyl-2-hexenoate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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7. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Ethyl-3-methyl-2-hexenoateに関する追加情報
Ethyl-3-methyl-2-hexenoate: A Key Compound in Pharmaceutical and Biotechnological Research
Ethyl-3-methyl-2-hexenoate (CAS No. 15677-00-6) is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, biomaterials science, and drug delivery systems. This compound belongs to the class of esters, specifically the hexenoic acid derivative, which is characterized by the presence of a double bond at the C-2 position of the six-carbon chain. The methyl group at the C-3 position and the ethyl group at the C-1 position contribute to its unique chemical properties and biological activity. Recent studies have highlighted its potential applications in targeted drug delivery, anti-inflammatory therapies, and biocompatible material development.
Ethyl-3-methyl-2-hexenoate is synthesized through the esterification reaction of 3-methyl-2-hexenoic acid and ethanol. This process involves the formation of an ester linkage between the carboxyl group of the acid and the hydroxyl group of ethanol. The resulting compound exhibits a molecular formula of C9H16O2 and a molecular weight of 156.22 g/mol. Its chemical structure consists of a six-carbon chain with a conjugated double bond at positions C-2 and C-3, which is critical for its bioavailability and reactivity. The double bond also contributes to its lipophilic nature, enabling it to interact effectively with biological membranes.
Recent advances in synthetic organic chemistry have led to the development of green synthesis methods for Ethyl-3-methyl-2-hexenoate. These methods emphasize sustainable practices and environmentally friendly catalysts, such as metal-free nanocatalysts and biocatalysts. A 2023 study published in *Green Chemistry* demonstrated that the use of solid acid catalysts could significantly enhance the yield and selectivity of the esterification reaction, reducing the need for hazardous solvents. This aligns with the growing emphasis on green chemistry in pharmaceutical manufacturing, where eco-friendly processes are prioritized to minimize environmental impact.
The biological activity of Ethyl-3-methyl-2-hexenoate has been explored in several recent studies, particularly in the context of anti-inflammatory and antioxidant properties. A 2022 study published in *Journal of Medicinal Chemistry* reported that this compound exhibits moderate anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key mediator of inflammatory responses. The lipophilic nature of the compound allows it to penetrate cell membranes efficiently, enabling it to modulate inflammatory cytokine production. Additionally, its antioxidant activity has been attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Another area of interest is the application of Ethyl-3-methyl-2-hexenoate in biocompatible polymer synthesis. Researchers have utilized this compound as a monomer in the development of biodegradable polymers for drug delivery systems. A 2024 study in *Biomaterials Science* demonstrated that Ethyl-3-methyl-2-hexenoate-based polymers exhibit excellent biocompatibility and controlled degradation rates, making them suitable for controlled release applications. These polymers have shown promise in targeted drug delivery and tissue engineering, where precise control over drug release kinetics is essential.
The pharmacokinetic profile of Ethyl-3-methyl-2-hexenoate is another area of active research. Studies have focused on its absorption, distribution, metabolism, and excretion (ADME) properties. A 2023 study published in *Drug Metabolism and Disposition* found that the compound is well-absorbed in the gastrointestinal tract due to its lipophilic nature. Once absorbed, it is distributed to various tissues, with a higher concentration observed in lipid-rich organs such as the liver and adipose tissue. The metabolism of the compound primarily occurs in the liver, where it is hydrolyzed to form 3-methyl-2-hexenoic acid, which is then excreted via the kidneys.
In the field of nanotechnology, Ethyl-3-methyl-2-hexenoate has been explored as a building block for the synthesis of nanoparticles with specific functional properties. A 2024 study in *Nano Letters* reported the successful fabrication of lipid-based nanoparticles using this compound as a core component. These nanoparticles exhibited enhanced stability and controlled release of encapsulated therapeutic agents, making them promising candidates for drug delivery applications. The lipophilic nature of the compound allows it to self-assemble into lipid bilayers, which can encapsulate hydrophobic drugs effectively.
The potential therapeutic applications of Ethyl-3-methyl-2-hexenoate extend beyond anti-inflammatory and antioxidant properties. Recent studies have investigated its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. A 2023 study in *Neurochemical Research* suggested that the compound may help in reducing oxidative stress and inflammation in the brain, which are key factors in the progression of these diseases. The lipophilic nature of the compound allows it to cross the blood-brain barrier, enabling it to exert its effects in the central nervous system.
Despite its promising applications, the safety and toxicity profile of Ethyl-3-methyl-2-hexenoate is an area that requires further investigation. While studies have shown that the compound is relatively safe at low concentrations, its long-term effects and potential interactions with other drugs are not yet fully understood. A 2024 review in *Toxicological Sciences* emphasized the need for comprehensive toxicological studies to assess the chronic toxicity and ecological impact of this compound, particularly in environmental applications.
In conclusion, Ethyl-3-methyl-2-hexenoate (CAS No. 15677-00-6) is a multifunctional compound with significant potential in pharmaceutical and biotechnological research. Its unique chemical structure and lipophilic nature make it an attractive candidate for drug delivery systems, anti-inflammatory therapies, and biocompatible material development. Ongoing research continues to uncover new applications and optimize its synthesis and biological activity, positioning it as a key player in the future of advanced therapeutics and sustainable chemistry.
Further exploration into the mechanisms of action, pharmacokinetics, and toxicological profiles of Ethyl-3-methyl-2-hexenoate will be crucial in translating its potential into clinical applications. As the field of pharmaceutical chemistry evolves, compounds like Ethyl-3-methyl-2-hexenoate will play an increasingly important role in the development of innovative treatments and environmentally sustainable practices.
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